Boron hydride sulfide

Thermochemistry Energetic Materials Computational Benchmarking

Boron hydride sulfide (H–B=S; thioborine) is a linear, triatomic inorganic transient molecule belonging to the sulfidoboron (X–B=S) family. First characterized in 1967 via a high-temperature gas-phase reaction between crystalline boron and H₂S at ∼1400 K, it exists as a reactive species requiring in situ generation at elevated temperatures (∼1100 °C).

Molecular Formula BeS
Molecular Weight 43.89 g/mol
CAS No. 14457-85-3
Cat. No. B228063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron hydride sulfide
CAS14457-85-3
SynonymsBoron hydride sulfide
Molecular FormulaBeS
Molecular Weight43.89 g/mol
Structural Identifiers
SMILESB=S
InChIInChI=1S/BHS/c1-2/h1H
InChIKeyWGPDGCGYTCPFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Hydride Sulfide (CAS 14457-85-3) – A Reactive Thioborine for Fundamental Boron–Sulfur Research


Boron hydride sulfide (H–B=S; thioborine) is a linear, triatomic inorganic transient molecule belonging to the sulfidoboron (X–B=S) family [1]. First characterized in 1967 via a high-temperature gas-phase reaction between crystalline boron and H₂S at ∼1400 K, it exists as a reactive species requiring in situ generation at elevated temperatures (∼1100 °C) [2]. With a molecular weight of 43.88 g/mol, this compound serves as the parent member of the thioborine series and is of primary interest for fundamental gas-phase thermochemistry, molecular spectroscopy, and computational benchmarking studies rather than as an off-the-shelf reagent.

Generation High-temperature in situ gas-phase synthesis
Molecular Context Parent thioborine; reactive transient species
Research Fit Gas-phase spectroscopy, thermochemistry, computational benchmarking

Why Boron Hydride Sulfide Cannot Be Replaced by Its Oxoborane Analog or Halogenated Thioborines in Targeted Applications


Although boron hydride sulfide (HBS) shares a linear H–B=X motif with its oxygen analog HBO (oxoborane) and halogenated derivatives FBS and ClBS, these near-neighbor compounds exhibit fundamentally different thermochemical, electronic, and structural properties that preclude generic substitution [1]. The endothermic nature of HBS (ΔfH°gas = +50.21 kJ/mol) contrasts sharply with the strongly exothermic HBO, while the ionization energy and bond metrics follow a systematic chalcogen/halogen perturbation trend that directly impacts spectroscopic detectability, reactivity, and high-pressure phase behavior [2]. Any application relying on the specific bond polarization, thermal decomposition pathway, or electronic structure of HBS will fail if an analog is substituted without accounting for these quantifiable differences.

Thermochemical Regime Mismatch
Endothermic formation enthalpy contrasts with strongly exothermic HBO; decomposition energetics differ qualitatively.
Spectroscopic Fingerprint Shift
Ionization potential and rotational constants diverge from FBS and ClBS analogs, risking misidentification in reaction monitoring.
Structural Bonding Divergence
Longer, weaker B=S bond and lower stretching frequency compared to B=O alter rovibrational models and spectral assignments.

Boron Hydride Sulfide (14457-85-3) – Head-to-Head Quantitative Differentiation Evidence Against Oxoborane and Halogenated Thioborine Analogs


Enthalpy of Formation: HBS Is Endothermic (+50.21 kJ/mol) While HBO Is Strongly Exothermic (−263 kJ/mol)

Boron hydride sulfide (HBS) exhibits a standard gas-phase enthalpy of formation ΔfH°gas = +50.21 kJ/mol, derived from the NIST-JANAF compilation reviewed by Chase (1998), indicating an endothermic compound that is thermodynamically uphill from its elements at 298 K [1]. In stark contrast, the oxygen analog HBO (oxoborane) has a theoretical ΔfH°298 of −62.9 kcal/mol (−263.2 kJ/mol) determined at the MP4SDTQ/6-311++G(3df,2p) level with ZPV corrections [2]. This represents a net difference of approximately 313 kJ/mol in standard enthalpy of formation between the two parent chalcogenide analogs. The positive ΔfH° of HBS implies that the compound stores enthalpy relative to its elemental precursors, a property relevant to energetic material and hydrogen-carrier considerations that HBO fundamentally lacks.

Enthalpy of Formation
HBS +50.21 kJ/mol (endothermic) vs HBO −263.2 kJ/mol (exothermic); Δ ≈ 313 kJ/mol
Endothermic vs exothermic implies opposite thermodynamic roles; not interchangeable for energetic applications.
NIST-JANAF (Chase, 1998) vs MP4 calculations (Nguyen et al., 1993)
Thermochemistry Energetic Materials Computational Benchmarking

Ionization Energy: HBS (11.11 eV) Distinguished from FBS (10.89 eV) and ClBS (10.57 eV) by Electron-Withdrawing Substituent Shift

The adiabatic ionization potential of HBS has been experimentally determined as 11.11 ± 0.03 eV via helium(I) photoelectron spectroscopy of the high-temperature reaction products of H₂S with crystalline boron [1]. High-level ab initio calculations at the CCSD(T)/aug-cc-pV5Z level reproduce this value precisely (11.11 ± 0.01 eV) and provide direct, consistent comparisons with the halogenated analogs: FBS exhibits an adiabatic IP of 10.89 ± 0.01 eV, and ClBS of 10.57 ± 0.01 eV [2]. The progressive decrease in ionization energy upon halogen substitution (ΔIE = −0.22 eV for F; −0.54 eV for Cl) reflects the electron-withdrawing inductive effect of the substituent. This trend directly impacts the appearance of the photoelectron spectrum, with the first band of HBS at 11.10–11.21 eV clearly separated from FBS at 10.90 eV and ClBS at 10.57 eV, enabling unambiguous in situ identification of thioborine species in mixed reaction product streams.

Ionization Energy
HBS 11.11 eV; FBS 10.89 eV; ClBS 10.57 eV; HBO ∼13.2 eV
IP shifts of 0.2–0.5 eV resolve HBS from halogenated thioborines; enables accurate in situ monitoring.
PE spectroscopy (Kroto et al., 1973) and CCSD(T) (Francisco, 2006)
Photoelectron Spectroscopy Mass Spectrometry Electronic Structure

B=S Bond Length (1.599 Å) vs. B=O Bond Length (1.201 Å) and BS vs. BO Stretching Frequency (1172 vs. ~1826 cm⁻¹)

Rotational spectroscopy of eight isotopic species of thioborine established the equilibrium B=S bond length at rBS = 1.599 Å and the B–H bond length at rBH = 1.169 Å, with a rotational constant B₀ = 19,083.006 MHz for H¹¹B³²S [1]. In comparison, the oxygen analog HBO exhibits an equilibrium B=O bond length of r_e(BO) = 1.20068(10) Å and r_e(HB) = 1.16667(41) Å, determined by microwave spectroscopy [2]. The B=S bond is approximately 33% longer than the B=O bond, consistent with the larger covalent radius of sulfur vs. oxygen. Correspondingly, the BS stretching fundamental of HBS is observed at 1172.39 cm⁻¹ (gas phase, IR) [3], whereas the BO stretch of HBO is at ~1825.56 cm⁻¹ (ν₃ band origin) [2], a frequency that is 55% higher. These differences confirm a weaker, longer B=S double bond compared to B=O, with direct consequences for the molecule's rotational partition function, centrifugal distortion, and vibrational anharmonicity parameters used in quantitative spectroscopic modeling.

B=S vs B=O Bond
rBS 1.599 Å, ν(BS) 1172 cm⁻¹ vs rBO 1.201 Å, ν(BO) ∼1826 cm⁻¹
33% longer, 36% lower frequency B=S bond alters rotational spacing and anharmonic force field models.
Rotational & IR spectroscopy (Pearson, 1973; Turner & Mills, 1982)
Molecular Structure Vibrational Spectroscopy Bond Order Analysis

Proton Affinity: HBS (153.1 kcal/mol) Is 8.2 kcal/mol Lower Than HBO (161.3 kcal/mol), Dictating Gas-Phase Basicity

The proton affinity (PA at 298.15 K) of HBS has been computed at the MP4SDTQ/6-311++G(3df,2p)//MP2/6-31G(d,p) level as 153.1 kcal/mol [1]. This is 8.2 kcal/mol lower than the proton affinity of HBO (161.3 kcal/mol) calculated at the same level of theory, and also lower than FBS (158.4 kcal/mol) and ClBS (164.0 kcal/mol). The ranking HBO > FBS > ClBS > HBS establishes that HBS is the weakest gas-phase base among the H–B=X series. The comparatively low PA of HBS is attributable to the poorer π-donor ability of sulfur vs. oxygen and the greater polarizability of the B=S bond, which stabilizes the neutral species relative to the protonated HBSH⁺ cation. This parameter directly governs the relative intensity of MH⁺ signals in chemical ionization mass spectrometry and the thermochemistry of ion–molecule reactions involving thioborine species.

Proton Affinity
HBS 153.1 kcal/mol; HBO 161.3; FBS 158.4; ClBS 164.0; ΔPA(HBS−HBO) = −8.2 kcal/mol
Lower proton affinity affects CI-MS ionization behavior; calibration needed vs oxygen/halogen analogs.
MP4SDTQ/6-311++G(3df,2p) (Nguyen et al., 1993)
Gas-Phase Ion Chemistry Proton Affinity Mass Spectrometry

High-Pressure Solid-State Phase: HBS Forms a Superconducting Orthorhombic Ama2 Phase Above 25 GPa, Absent in Related B–S and H–B–S Ternary Phases at Comparable Pressures

First-principles structural search calculations using generalized gradient approximation (GGA) reveal that a hitherto unknown orthorhombic HBS compound with Ama2 symmetry becomes thermodynamically stable above 25 GPa [1]. In this phase, boron and sulfur atoms alternate to form distorted chains while hydrogen atoms remain covalently bonded to the boron atoms. Critically, this Ama2 HBS phase undergoes a pressure-induced semiconductor-to-metal electronic transition and becomes superconducting at elevated pressures. By contrast, the binary B–S system at high pressures yields distinct compounds: B₂S₃ (semiconducting) and BS₂ (metallic, with a calculated T_c of 21.9 K at 200 GPa). The ternary HBS phase represents a stoichiometry-specific superconducting material that is not attainable by simple admixture of binary B–S phases with external hydrogen, nor by the oxygen analog HBO which lacks comparable high-pressure superconducting behavior reported to date. This compound-specific high-pressure behavior positions HBS as a unique entry in the emerging class of pressure-stabilized superconducting hydride-chalcogenide materials.

High-Pressure Phase
Class-level
Predicted orthorhombic Ama2 HBS stable >25 GPa; semiconductor-to-metal transition; superconducting
Predicted superconducting phase distinct from binary B–S compounds; experimental validation required.
First-principles GGA search (Phys. Rev. B 100, 134110, 2019)
High-Pressure Chemistry Superconductivity Materials Discovery

Boron Hydride Sulfide (14457-85-3) – Targeted Research and Application Scenarios Anchored in Quantitative Differentiation Evidence


Gas-Phase Spectroscopic Reference Standard for Thioborine Identification in High-Temperature Reaction Product Mixtures

Laboratories employing high-temperature boron-chalcogen chemistry can use HBS as a definitive spectroscopic fingerprint compound. Its ionization energy of 11.11 eV, B₀ rotational constant of 19,083.006 MHz, and BS stretching frequency of 1172.39 cm⁻¹ provide a unique, quantified signature that cleanly resolves HBS from its oxygen analog HBO (IE ≈ 13.2 eV; B=O stretch at ~1826 cm⁻¹) and halogenated thioborines FBS (IE = 10.89 eV) and ClBS (IE = 10.57 eV). This is critical for real-time photoelectron or IR monitoring of gas-phase reaction streams where multiple X–B=S/X–B=O species may coexist. [1] [2]

Computational Thermochemical Benchmarking for Main-Group Multiply Bonded Systems

The well-characterized thermochemical profile of HBS—including ΔfH°gas = +50.21 kJ/mol (NIST-JANAF), proton affinity = 153.1 kcal/mol, and adiabatic IE = 11.11 eV—makes it an ideal benchmark molecule for testing high-level ab initio methods and density functionals on boron–chalcogen multiple bonds. The ~313 kJ/mol enthalpy gap between endothermic HBS and exothermic HBO provides a stringent test of the ability of computational methods to correctly rank thermodynamic stability across the O/S chalcogen series, while the systematic ionization potential trend HBS > FBS > ClBS challenges the accuracy of electron correlation treatments. [1] [2]

High-Pressure Materials Discovery Targeting Superconducting Boron Hydride–Chalcogenide Phases

Materials scientists exploring pressure-stabilized superconducting ternary compounds should prioritize HBS stoichiometry for diamond anvil cell synthesis above 25 GPa. First-principles calculations predict that Ama2 HBS becomes stable and superconducting at these pressures, a phase with no structural analog in the HBO system. The predicted semiconductor-to-metal transition and emergent superconductivity are stoichiometry-specific to the H–B–S ternary composition and cannot be obtained by substitution of oxygen for sulfur or by physical mixtures of binary B–S and B–H phases. [1]

Energetic Material Precursor Screening Based on Endothermic Formation Enthalpy

The positive ΔfH° of HBS (+50.21 kJ/mol) relative to its elements makes it a candidate precursor for energetic formulations where endothermic compounds contribute to overall energy release upon decomposition. In contrast, the oxygen analog HBO (ΔfH° ≈ −263 kJ/mol) is thermodynamically sunk and offers no comparable enthalpy release upon decomposition. Researchers screening boron–hydrogen–sulfur compounds for propellant or hydrogen-storage applications should prioritize HBS-based formulations where the endothermic character directly contributes to system energy density, noting that this property is entirely absent in the oxoborane analog series. [1]

Application
Selection Property
Validation Focus
Spectroscopic Identification
Unique IE and rotational fingerprint
Resolve from HBO, FBS, ClBS in PE/IR monitoring
Computational Benchmarking
Well-characterized thermochemical and proton affinity data
Correct ranking of endothermic vs exothermic B–X stability
High-Pressure Materials
Predicted superconducting Ama2 phase
Experimental high-pressure synthesis and validation
Energetic Precursor Studies
Endothermic formation enthalpy from elements
Decomposition energy contribution vs exothermic HBO
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